molecular formula C21H17N5O3S B5239869 1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 309927-49-9

1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5239869
CAS No.: 309927-49-9
M. Wt: 419.5 g/mol
InChI Key: BGCASBXIJKEYCK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a phenothiazine moiety. Such compounds are often studied for their potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as xanthine, which is then methylated at the 1 and 3 positions.

    Introduction of the Phenothiazine Moiety: The phenothiazine derivative is introduced through a coupling reaction, often involving a halogenated intermediate.

    Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenothiazine moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-derivatives, while substitution could introduce new functional groups into the phenothiazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Phenothiazine Derivatives: Such as chlorpromazine, used as antipsychotics.

Uniqueness

1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined purine and phenothiazine structure, which may confer distinct pharmacological properties and applications compared to other similar compounds.

Properties

IUPAC Name

1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCASBXIJKEYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126779
Record name 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309927-49-9
Record name 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309927-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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